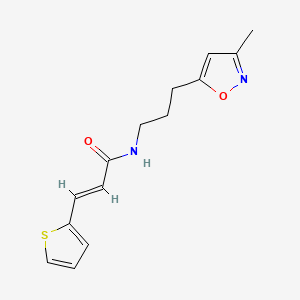
(E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C14H16N2O2S and its molecular weight is 276.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that exhibits significant biological activity, particularly in pharmacological contexts. This article reviews its synthesis, structural characteristics, and biological properties, focusing on its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N2O2S, with a molecular weight of 276.36 g/mol. The compound features an isoxazole ring and a thiophene moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O2S |
| Molecular Weight | 276.36 g/mol |
| CAS Number | 2035017-98-0 |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the isoxazole ring : This is achieved through cyclization reactions involving appropriate precursors.
- Alkylation : The isoxazole derivative is then alkylated with a propyl chain.
- Formation of the acrylamide linkage : This step involves reacting the alkylated isoxazole with thiophene derivatives to form the final acrylamide structure.
Antimicrobial Properties
Research has indicated that compounds containing isoxazole and thiophene moieties can exhibit antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus). The mechanism often involves interference with bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro assays on cancer cell lines. For example:
- Hela Cells : The compound exhibited significant antiproliferative effects, with IC50 values indicating effective inhibition of cell growth.
- A549 Cells : Similar results were observed in lung carcinoma cells, suggesting a broad spectrum of anticancer activity.
Case Studies
-
In Vitro Studies : A study evaluating the effects of this compound on Hela and A549 cell lines found that it inhibited cell proliferation significantly compared to control groups.
- IC50 Values :
- Hela: 226 µg/mL
- A549: 242.52 µg/mL
- IC50 Values :
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through caspase activation pathways, leading to programmed cell death.
Comparative Analysis with Related Compounds
To understand the unique biological properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| (E)-N-(4-isoxazolyl)-4-thiophenecarboxamide | Moderate | High | Effective against MRSA |
| N-(5-methylisoxazol-3-yl)-urea | Low | Moderate | Weak inhibition of cancer cells |
| N-(3-methylisoxazol-5-yl)cyclopropanesulfonamide | Moderate | High | Potential lead for drug development |
Eigenschaften
IUPAC Name |
(E)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-11-10-12(18-16-11)4-2-8-15-14(17)7-6-13-5-3-9-19-13/h3,5-7,9-10H,2,4,8H2,1H3,(H,15,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJBMGDWCXMXBK-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)CCCNC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














